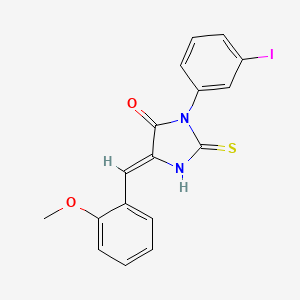
1,2,6-Tris(2,3-epoxypropoxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6-Tris(2,3-epoxypropoxy)hexane is a chemical compound with the molecular formula C15H26O6 and a molecular weight of 302.36 g/mol . It is also known as 1,2,6-Hexanetriol triglycidyl ether. This compound is characterized by the presence of three epoxy groups attached to a hexane backbone, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,6-Tris(2,3-epoxypropoxy)hexane can be synthesized through the reaction of 1,2,6-hexanetriol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
Epoxidation: The hydroxyl groups of 1,2,6-hexanetriol react with epichlorohydrin to form glycidyl ethers.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and advanced purification techniques are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,6-Tris(2,3-epoxypropoxy)hexane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers, which are useful in coatings, adhesives, and composites.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acidic or basic catalysts can be employed to facilitate the reactions.
Solvents: Solvents such as dichloromethane, toluene, or ethanol are used to dissolve the reactants and control the reaction environment.
Major Products Formed
Glycidyl Ether Adducts: Formed through ring-opening reactions with nucleophiles.
Cross-Linked Polymers: Resulting from polymerization reactions, these polymers exhibit enhanced mechanical and thermal properties.
Wissenschaftliche Forschungsanwendungen
1,2,6-Tris(2,3-epoxypropoxy)hexane has diverse applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and materials.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Wirkmechanismus
The mechanism of action of 1,2,6-Tris(2,3-epoxypropoxy)hexane involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is harnessed in cross-linking reactions, polymerization, and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)hexane: Similar structure but with only two epoxy groups.
1,2,3-Tris(2,3-epoxypropoxy)propane: Contains three epoxy groups attached to a propane backbone.
1,3,5-Tris(2,3-epoxypropoxy)benzene: Features three epoxy groups attached to a benzene ring.
Uniqueness
1,2,6-Tris(2,3-epoxypropoxy)hexane is unique due to its hexane backbone and three epoxy groups, which provide enhanced reactivity and versatility in various chemical applications. Its structure allows for the formation of highly cross-linked polymers with superior mechanical and thermal properties .
Eigenschaften
CAS-Nummer |
68959-23-9 |
|---|---|
Molekularformel |
C15H26O6 |
Molekulargewicht |
302.36 g/mol |
IUPAC-Name |
2-[1,6-bis(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C15H26O6/c1(2-4-16-6-13-8-19-13)3-12(18-10-15-11-21-15)5-17-7-14-9-20-14/h12-15H,1-11H2 |
InChI-Schlüssel |
ZOFKPALYCTZEQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCCCCC(COCC2CO2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


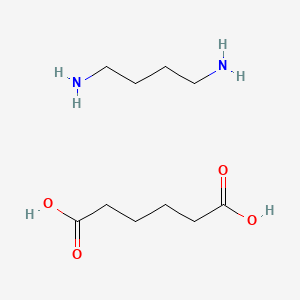
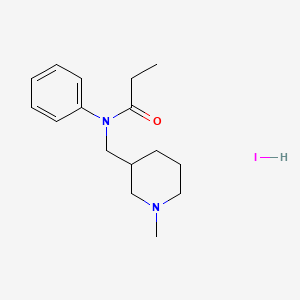

![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
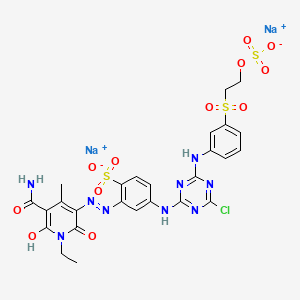


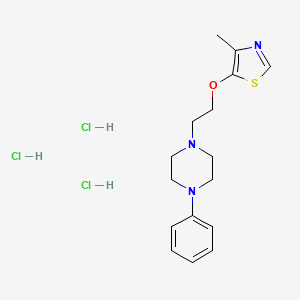


![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
